Cas no 1424556-23-9 (2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide)
![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1424556-23-9x500.png)
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide
- 2,4-dichloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinoline-3-carboxamide
- Z1418830801
- AKOS033325733
- 1424556-23-9
- EN300-26606558
-
- インチ: 1S/C21H17Cl2N3O2/c22-19-15-4-1-2-5-16(15)25-20(23)18(19)21(28)24-12-13-7-9-14(10-8-13)26-11-3-6-17(26)27/h1-2,4-5,7-10H,3,6,11-12H2,(H,24,28)
- InChIKey: PUKKPHKIIPOFDZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C=CC=CC2=NC(=C1C(NCC1C=CC(=CC=1)N1C(CCC1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 413.0697822g/mol
- どういたいしつりょう: 413.0697822g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 582
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 62.3Ų
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606558-0.05g |
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide |
1424556-23-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide 関連文献
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2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamideに関する追加情報
Introduction to 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide (CAS No. 1424556-23-9)
2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide, identified by its CAS number 1424556-23-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive research in drug discovery and development.
The molecular structure of 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide incorporates several key pharmacophoric elements that contribute to its unique chemical properties and biological interactions. The presence of a quinoline core, combined with chloro substituents and an N-substituted phenyl group linked to a 2-oxopyrrolidine moiety, creates a framework that is conducive to binding with biological targets. Such structural features are often exploited in the design of molecules with therapeutic potential.
In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications. The specific arrangement of functional groups in 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide may contribute to its ability to modulate biological pathways, making it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The quinoline scaffold is well-documented for its ability to interact with enzymes and receptors involved in disease processes. By modifying the substituents on the quinoline ring and the attached functional groups, researchers can fine-tune the biological activity of the molecule. The chloro substituents at the 2 and 4 positions may enhance binding affinity by increasing lipophilicity, while the N-substituted phenyl group and 2-oxopyrrolidine moiety could provide additional interactions with biological targets.
Recent studies have highlighted the importance of quinoline derivatives in addressing unmet medical needs. For instance, certain quinoline-based compounds have been investigated for their potential in treating resistant bacterial infections. The structural features of 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide suggest that it may possess similar properties, making it a promising candidate for developing novel antibiotics or antimicrobial agents.
The synthesis of 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chloro groups at specific positions on the quinoline ring is a critical step that demands careful optimization to ensure high yield and purity. Additionally, the attachment of the N-substituted phenyl group and 2-oxopyrrolidine moiety requires advanced synthetic techniques to achieve the desired molecular architecture.
In terms of pharmacokinetic properties, the presence of lipophilic groups such as chloro substituents and aromatic rings can influence solubility and metabolic stability. These factors are crucial for determining whether a compound will be effective in vivo. Further studies are needed to evaluate the pharmacokinetic profile of 1424556-23-9 to understand how it behaves within biological systems.
The potential therapeutic applications of 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide extend beyond antimicrobial uses. Preliminary data suggest that this compound may exhibit anti-inflammatory properties by interacting with cytokine pathways or inhibiting key enzymes involved in inflammation. Additionally, its structural similarity to known anticancer agents makes it an attractive candidate for further exploration in oncology research.
Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies can be performed using 1424556-23-9 as a virtual ligand to identify potential binding sites on target proteins. Such computational approaches can accelerate the drug discovery process by narrowing down candidates that are most likely to be biologically active.
The role of 2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-y l)phenyl]methyl}quinoline -3-carboxamide in medicinal chemistry is further underscored by its potential as an intermediate in synthesizing more complex derivatives. By modifying specific functional groups or introducing new ones, researchers can generate libraries of compounds with tailored biological activities. This strategy is particularly useful in high-throughput screening campaigns aimed at identifying novel drug candidates.
In conclusion,1424556 -23 -9 represents a structurally interesting molecule with significant potential in pharmaceutical research . Its unique combination of pharmacophoric elements makes it a promising candidate for further investigation across multiple therapeutic areas . As research continues , additional insights into its biological activity , pharmacokinetic properties , and synthetic feasibility will emerge , paving the way for new therapeutic opportunities .
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